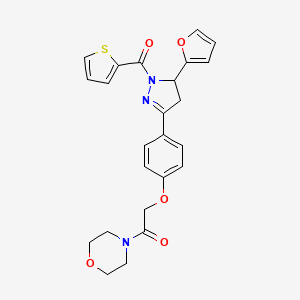

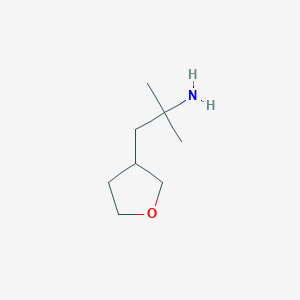

![molecular formula C21H17N3O4S B2882321 (Z)-N-(3-烯丙基-4-甲氧基苯并[d]噻唑-2(3H)-亚甲基)-2-(1,3-二氧代异吲哚林-2-基)乙酰胺 CAS No. 868376-45-8](/img/structure/B2882321.png)

(Z)-N-(3-烯丙基-4-甲氧基苯并[d]噻唑-2(3H)-亚甲基)-2-(1,3-二氧代异吲哚林-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and isoindoline rings, followed by the introduction of the acetamide group. The exact synthetic route would depend on the specific reagents and conditions used .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the thiazole ring might undergo reactions typical of aromatic heterocycles, while the acetamide group could participate in various nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .科学研究应用

抗炎应用

与该化合物密切相关的衍生物的合成显示出有希望的抗炎活性。微波辅助合成方法已被用于创建噻唑烷酮和异吲哚林衍生物,这些衍生物在体外和体内模型中均表现出显着的抗炎作用。例如,发现噻唑烷酮环上的脂肪族基团比体积更大的基团表现出更好的抗炎活性,这突出了这些化合物在开发抗炎疗法中的潜力 (Nikalje, 2014)。

抗菌和抗肿瘤活性

对(氧代噻唑烷-2-亚甲基)乙酰胺的结构特征的研究,包括晶体结构分析,支持了对它们与生物靶标相互作用的理解 (Galushchinskiy, Slepukhin, & Obydennov, 2017)。此外,已评估衍生物的降血糖和降脂活性,表明具有更广泛的治疗潜力,包括治疗 2 型糖尿病 (Mehendale-Munj, Ghosh, & Ramaa, 2011)。

合成与评价技术

已经探索了从天然来源衍生的噻唑烷二酮和噻唑并嘧啶等新化合物的合成,以了解它们的镇痛和抗炎特性。这些研究为理解与开发新治疗剂相关的化学合成和生物学评估方法提供了基础 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

分子对接和体外、体内评估

分子对接研究与抗炎剂的体外和体内评估相结合,提供了这些化合物对生物靶标(如人血清白蛋白 (HSA))的结合亲和力的见解,这对于了解它们的了解至关重要作用机制 (Nikalje, Hirani, & Nawle, 2015)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .

Mode of Action

The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the amplification of the signals mediated by these cyclic nucleotides, which can lead to various cellular responses .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific cell type and the intracellular context. Generally, the increase in cyclic nucleotide levels can lead to the activation of protein kinases, which can phosphorylate various target proteins, leading to changes in cellular functions .

Result of Action

The compound’s action results in both bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly effective in the treatment of conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and inflammation reduction can be beneficial .

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-3-11-23-18-15(28-2)9-6-10-16(18)29-21(23)22-17(25)12-24-19(26)13-7-4-5-8-14(13)20(24)27/h3-10H,1,11-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTIQWHMTOCLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)

![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)

![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)